molecular formula C9H16N4 B3020063 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine CAS No. 1365988-41-5

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine

Cat. No.: B3020063
CAS No.: 1365988-41-5
M. Wt: 180.255
InChI Key: DRMIPGQITNMMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused triazole and diazepine ring system. The propan-2-yl (isopropyl) substituent at the 3-position modulates lipophilicity, influencing pharmacokinetic properties such as absorption and blood-brain barrier penetration. This structural framework is associated with central nervous system (CNS) activity, particularly in GABAA receptor modulation, as seen in related triazolobenzodiazepines like brotizolam .

Properties

IUPAC Name

3-propan-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7(2)8-11-12-9-10-5-3-4-6-13(8)9/h7H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMIPGQITNMMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or diazepine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anxiolytic or sedative.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on the central nervous system by interacting with GABA receptors, leading to sedative or anxiolytic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Pharmacological Activity Key References
3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine Triazolo[4,3-a][1,3]diazepine 3-(Propan-2-yl) Potential anxiolytic/sedative (inferred)
Brotizolam Thieno-triazolo[4,3-a][1,4]diazepine 2-bromo, 4-(2-chlorophenyl) Hypnotic, GABAA agonist
XLi-JY-DMH Benzo[f]triazolo[4,3-a][1,4]diazepine 8-ethynyl, 6-(2-chlorophenyl) α2/α3-subtype-selective GABAA ligand
SH-TRI-108 Benzo[f]triazolo[4,3-a][1,4]diazepine 8-ethynyl, 6-(pyridin-2-yl) Subtype-selective GABAA ligand
Compound IV-f (Guryn et al.) Triazolo[4,3-a]diazepine 8-substituted alkyl/aryl Sedative (in vivo)
5-正庚氧基-1,2,4-三唑并[4,3-a]喹唑啉 (2d) Triazolo[4,3-a]quinazoline 5-n-heptoxy Anticonvulsant (ED50 = 19.7 mg/kg)

Key Structural Determinants of Activity

Ring System Flexibility: The diazepine ring in the target compound allows for greater conformational adaptability compared to rigid scaffolds like triazoloquinazolines or thieno-fused systems in brotizolam . This flexibility may enhance binding to diverse GABAA receptor subtypes. In contrast, the pyrazinone derivatives (e.g., triazolo[4,3-a]pyrazin-8(7H)-ones) exhibit planar rigidity, favoring interactions with enzymes over receptors .

Substituent Effects: Electron-Withdrawing Groups: Bromine and chlorine in brotizolam increase electrophilicity, enhancing receptor affinity . Aromatic vs. Aliphatic Substituents: Ethynyl or pyridinyl groups in XLi-JY-DMH and SH-TRI-108 confer subtype selectivity via π-π stacking or hydrogen bonding with GABAA receptor residues .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to other triazolodiazepines, such as cyclocondensation of hydrazines with ketones or aldehydes . However, regioselective methods for triazoloazepines (e.g., multicomponent reactions) remain less explored compared to triazolodiazepines .

Pharmacological Data and Selectivity

  • Sedative Activity : Compound IV-f (8-substituted triazolodiazepine) demonstrated significant sedative effects in mice, with potency linked to alkyl chain length at the 8-position . The target compound’s isopropyl group may mimic these effects but requires empirical validation.
  • Anticonvulsant Activity : Triazoloquinazoline derivatives (e.g., compound 2d) showed ED50 values of 19.7 mg/kg in maximal electroshock tests, attributed to GABAergic enhancement . The diazepine core in the target compound may offer similar mechanisms but with altered pharmacokinetics.
  • Subtype Selectivity: XLi-JY-DMH and SH-TRI-108 exhibited preferential binding to α2/α3-GABAA subtypes, reducing sedative side effects compared to non-selective benzodiazepines . The target compound’s selectivity profile remains uncharacterized.

Biological Activity

3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining triazole and diazepine rings, which may confer distinct pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1365988-41-5

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts:

1. Anticancer Activity

Research indicates that compounds with similar triazole and diazepine structures exhibit significant anticancer properties. For instance:

  • A study evaluated a series of triazolo derivatives against cancer cell lines (A549 lung cancer cells and MCF-7 breast cancer cells), revealing that certain derivatives exhibited IC₅₀ values as low as 0.98 µM against A549 cells .
  • The mechanism of action often involves the inhibition of specific kinases or pathways associated with cancer proliferation.

3. Neurological Effects

Given the diazepine component:

  • Compounds in this class are frequently explored for anxiolytic and sedative effects. The unique structure of this compound may enhance these effects compared to traditional benzodiazepines.

Synthesis and Evaluation

A notable study synthesized various triazolo derivatives and evaluated their biological activities:

  • The synthesis involved cyclization reactions using hydrazine derivatives with diketones.
  • Biological evaluation revealed that some derivatives exhibited promising antiproliferative activity against multiple cancer cell lines .

Mechanistic Insights

Research has suggested that the biological activity of triazolo compounds may involve:

  • Inhibition of critical signaling pathways (e.g., c-Met and VEGFR-2) linked to cancer progression.
  • Induction of apoptosis in cancer cells through specific molecular interactions .

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds:

Compound TypeCommon UsesNotable Activities
BenzodiazepinesAnxiolyticsSedative effects
TriazolobenzodiazepinesAntidepressantsAnticonvulsant properties
Triazolo[4,3-a]diazepinesPotential anticancer agentsAntiproliferative effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via cyclization reactions. A common approach involves reacting 3-hydrazinopyrazin-2-one derivatives with carboxylic acids activated by carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA). Key steps include:

  • Heating at 100°C for 1 hour to activate the acid with CDI.
  • Refluxing with the hydrazine derivative for 24 hours.
  • Purification via recrystallization from a DMFA/i-propanol mixture .
    • Critical Parameters : Reaction time, temperature, and stoichiometric ratios of CDI to acid (1:1) are crucial for yield optimization.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Use a combination of:

  • 1H NMR spectroscopy to verify proton environments and ring substituents.
  • Elemental analysis for empirical formula validation.
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm molecular weight and purity (>95%) .

Q. What computational tools are recommended for predicting pharmacokinetic properties of this triazolodiazepine derivative?

  • Methodology : The SwissADME platform is widely used to predict:

  • Lipophilicity (LogP values).
  • Solubility in aqueous and lipid phases.
  • Drug-likeness via Lipinski’s Rule of Five.
    Comparative analyses with reference drugs (e.g., celecoxib) can highlight bioavailability challenges .

Advanced Research Questions

Q. How can computational reaction design tools (e.g., ICReDD) optimize the synthesis of this compound?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states.
  • Machine learning identifies optimal conditions (solvent, catalyst) from historical data.
  • Feedback loops integrate experimental results (e.g., yield, byproducts) to refine simulations, reducing trial-and-error approaches .

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodology :

  • Contradiction Analysis : Compare experimental NMR shifts with simulated spectra (via tools like ACD/Labs or Gaussian).
  • Byproduct Identification : Use tandem MS/MS fragmentation to trace side reactions (e.g., incomplete cyclization or oxidation).
  • Process Adjustment : Modify reaction time or stoichiometry if impurities arise from competing pathways (e.g., over-refluxing leading to decomposition) .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Scale-Up Optimization : Use flow chemistry to control exothermic reactions and improve heat/mass transfer.
  • Chiral Chromatography or crystallization to isolate enantiomers if racemization occurs during scale-up.
  • In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. How can AI-driven platforms enhance the discovery of novel derivatives with improved bioactivity?

  • Methodology :

  • Generative AI Models (e.g., GFlowNets) design structurally diverse analogs by modifying substituents on the triazole or diazepine rings.
  • Virtual Screening : Dock candidate molecules against target proteins (e.g., GABA receptors) using AutoDock Vina or Schrödinger Suite.
  • SAR Analysis : Train ML models on bioassay data to prioritize derivatives with predicted IC50 values < 100 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.